1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)piperidine-4-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)piperidine-4-carboxylic acid typically involves the protection of amines using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction can be carried out under aqueous conditions or in organic solvents like acetonitrile with 4-dimethylaminopyridine (DMAP) as the base . The reaction conditions may vary, but common methods include:
- Stirring the amine and Boc2O in water at ambient temperature.
- Heating the mixture of amine and Boc2O in tetrahydrofuran (THF) at 40°C.
- Adding the amine to sodium hydroxide and Boc2O in water and THF at 0°C, then warming to ambient temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of flow microreactor systems has been developed to introduce the tert-butoxycarbonyl group into various organic compounds more efficiently and sustainably compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)piperidine-4-carboxylic acid undergoes several types of reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The Boc group can be selectively cleaved using strong acids like trifluoroacetic acid in dichloromethane or HCl in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic, alkaline, or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Trifluoroacetic acid in dichloromethane, HCl in methanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Corresponding amines.
Substitution: Deprotected amines.
Scientific Research Applications
1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)piperidine-4-carboxylic acid is widely used in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)piperidine-4-carboxylic acid involves the protection of amines by forming a stable carbamate linkage. The Boc group can be selectively cleaved under acidic conditions, releasing the free amine . This process involves silylation of the carbonyl oxygen, elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine .
Comparison with Similar Compounds
1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)piperidine-4-carboxylic acid is similar to other Boc-protected compounds such as:
- 1-Boc-4-aminopiperidine-4-carboxylic acid .
- 1-(tert-Butoxycarbonyl)-3-piperidinecarboxylic acid .
- 2-Bocamino-cyclopropanecarboxylic acid ethyl ester .
These compounds share the Boc protecting group but differ in their core structures and specific applications. The uniqueness of this compound lies in its specific use in the synthesis of various biologically active molecules and its role in protecting amines during complex organic syntheses.
Properties
IUPAC Name |
1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)14-6-9-15-7-4-10(5-8-15)11(16)17/h10H,4-9H2,1-3H3,(H,14,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KASAAJUYKZDKKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1CCC(CC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1611481-76-5 |
Source
|
Record name | 1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)piperidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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